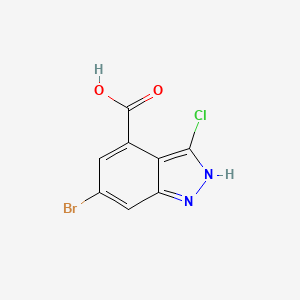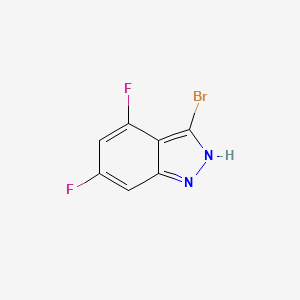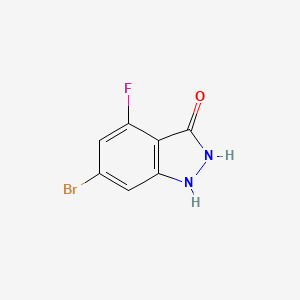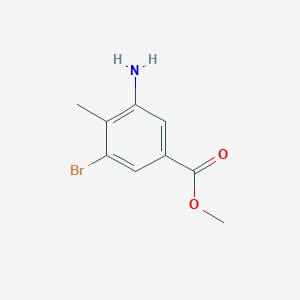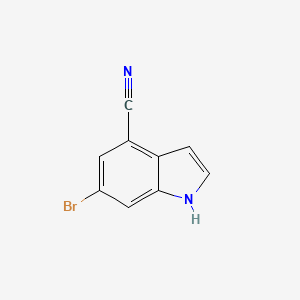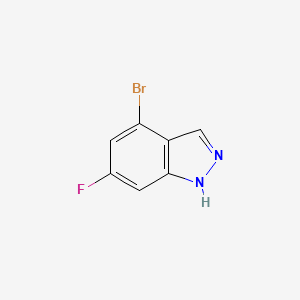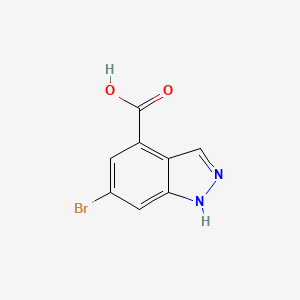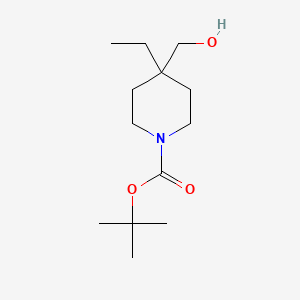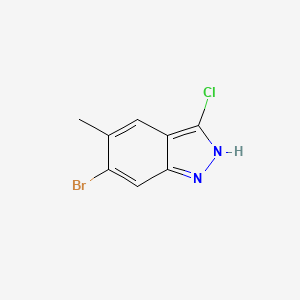
6-Brom-3-chlor-5-methyl-1H-indazol
Übersicht
Beschreibung
The compound "6-Bromo-3-chloro-5-methyl-1H-indazole" is a derivative of indazole, which is a heterocyclic aromatic organic compound. Indazole derivatives are of significant interest due to their potential pharmacological properties and their use in various chemical reactions. The indazole nucleus is a fusion of a pyrrole ring to a benzene ring, which can be further substituted with various functional groups to yield compounds with diverse chemical and biological activities .
Synthesis Analysis
The synthesis of indazole derivatives can involve various strategies, including 1,3-dipolar cycloaddition reactions. For instance, the synthesis of 2H-indazole-4,7-dione derivatives from 3-phenylsydnone and p-toluquinone has been reported, leading to compounds like 6-bromo-5-methyl-2-phenyl-2H-indazole-4,7-dione. This process involves the reaction of sydnones with quinones followed by bromination to introduce the bromo substituent . Although the specific synthesis of "6-Bromo-3-chloro-5-methyl-1H-indazole" is not detailed in the provided papers, similar synthetic methods could potentially be applied.
Molecular Structure Analysis
The molecular structure of indazole derivatives is characterized by the presence of nitrogen atoms within the heterocyclic core, which can influence the electronic distribution and reactivity of the molecule. The crystal structure of related compounds, such as 6-bromo-5-methyl-2-phenyl-2H-indazole-4,7-dione, has been determined using single-crystal X-ray diffraction, revealing monoclinic space group and specific bond lengths and angles . These structural details are crucial for understanding the reactivity and interaction of the compound with other molecules.
Chemical Reactions Analysis
Indazole derivatives can participate in various chemical reactions, including halogenation, cycloaddition, and substitution reactions. The bromination of indazole derivatives can lead to regioselective formation of bromo-substituted products, as seen in the bromination of 6-(2-furyl)imidazo[2,1-b]thiazole derivatives . The presence of halogen atoms like bromine and chlorine in "6-Bromo-3-chloro-5-methyl-1H-indazole" suggests that it could undergo further chemical transformations, such as nucleophilic substitution or coupling reactions, which are common in halogenated aromatic compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of "6-Bromo-3-chloro-5-methyl-1H-indazole" would be influenced by its molecular structure. The presence of halogen atoms is likely to increase the molecular weight and influence the compound's boiling and melting points. The electronic effects of the halogens could also affect the acidity and basicity of the molecule. The solubility of such compounds in organic solvents or water would depend on the substituents and the overall polarity of the molecule. The crystal packing and hydrogen bonding patterns observed in similar compounds, such as 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide, can give insights into the solid-state properties of "6-Bromo-3-chloro-5-methyl-1H-indazole" .
Wissenschaftliche Forschungsanwendungen
Antitumoraktivität
6-Brom-3-chlor-5-methyl-1H-indazol: wurde auf sein Potenzial in der Krebsbehandlung untersucht. Synthetisierte Derivate dieser Verbindung zeigten eine inhibitorische Aktivität gegen verschiedene menschliche Krebszelllinien, einschließlich Leber-, Brust- und Leukämiezellen. Die Wirksamkeit dieser Verbindungen wird mit dem MTT-Reduktionsassay bewertet, der die Zellviabilität misst . Dies deutet darauf hin, dass Indazol-Derivate vielversprechende Kandidaten für die Entwicklung neuer Krebsmedikamente sein könnten.
Antiangiogene Eigenschaften
Einige Derivate von This compound zeigen signifikante antiangiogene Effekte. Sie haben das Potenzial, proangiogene Zytokine zu hemmen, die mit der Tumorentwicklung und dem Tumorwachstum verbunden sind. So haben bestimmte Verbindungen eine potente Aktivität gegen TNFα, VEGF, IGF1, TGFb und Leptin gezeigt, die entscheidend für die Bildung neuer Blutgefäße in Tumoren sind .
Antioxidative Wirkungen
Die antioxidativen Eigenschaften von This compound-Derivaten wurden durch ihre Radikalfängeraktivitäten untersucht. Verbindungen wurden gegen verschiedene Radikale wie DPPH-, Hydroxyl- und Superoxidradikale getestet. Einige Derivate zeigten signifikante Fängeaktivitäten, was ihr Potenzial als antioxidative Mittel zeigt .
Synthetische Methoden
Die Verbindung dient als wichtiges Zwischenprodukt bei der Synthese verschiedener Indazol-Derivate. Zu den jüngsten synthetischen Ansätzen gehören Übergangsmetall-katalysierte Reaktionen, reduktive Cyclisierungsreaktionen und lösungsmittelfreie Bedingungen für die Bildung von C–N- und N–N-Bindungen . Diese Methoden sind entscheidend für die Entwicklung neuer Pharmazeutika und Materialien.
Zwischenprodukt der organischen Synthese
This compound: wird als Zwischenprodukt in der organischen Synthese verwendet. Es kann aus brom-chlor-substituierten Benzolverbindungen durch Nitrierung, Reduktion und Cyclisierungsschritte hergestellt werden . Dies unterstreicht seine Rolle bei der Synthese komplexer organischer Moleküle.
Medizinische Chemie
Indazol-Einheiten, einschließlich This compound, sind integraler Bestandteil der medizinischen Chemie. Sie sind Teil der Struktur mehrerer auf dem Markt befindlicher Medikamente und haben Anwendungen als Antihypertensiva, Antidepressiva, entzündungshemmende Mittel und Antibiotika . Dies unterstreicht die Vielseitigkeit und Bedeutung von Indazolverbindungen in therapeutischen Anwendungen.
Wirkmechanismus
Target of Action
6-Bromo-3-chloro-5-methyl-1H-indazole is a derivative of indazole, a significant heterocyclic system in natural products and drugs . Indazole derivatives play a crucial role in cell biology and are used as biologically active compounds for the treatment of various disorders . They have been studied for their antiviral properties.
Mode of Action
Indazole derivatives are known to interact with various targets, leading to changes in cellular processes . The interaction of these compounds with their targets can lead to the inhibition, regulation, or modulation of certain biochemical pathways .
Biochemical Pathways
Indazole derivatives have been found to affect various biochemical pathways. They possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities . These activities suggest that indazole derivatives may affect multiple biochemical pathways, leading to a wide range of downstream effects.
Pharmacokinetics
The compound’s properties, such as its predicted boiling point of 3747±220 °C and density of 1878±006 g/cm3 , may influence its pharmacokinetic behavior.
Result of Action
Indazole derivatives have been found to have various biological effects, including anticancer, antiangiogenic, and antioxidant activities . These effects suggest that 6-Bromo-3-chloro-5-methyl-1H-indazole may have similar effects.
Action Environment
The action of 6-Bromo-3-chloro-5-methyl-1H-indazole may be influenced by various environmental factors. For instance, the compound should be stored in a sealed, dry environment at room temperature . Additionally, the compound should be kept in a dark place to maintain its stability .
Eigenschaften
IUPAC Name |
6-bromo-3-chloro-5-methyl-2H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClN2/c1-4-2-5-7(3-6(4)9)11-12-8(5)10/h2-3H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFXNUHWTLICLGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(NN=C2C=C1Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20646742 | |
| Record name | 6-Bromo-3-chloro-5-methyl-2H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20646742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1000342-45-9 | |
| Record name | 6-Bromo-3-chloro-5-methyl-1H-indazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1000342-45-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-3-chloro-5-methyl-2H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20646742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




